O-Sulfo-MK 447

Beschreibung

Contextualization of O-Sulfo-MK 447 as a Key Metabolite of Molnupiravir (MK-4482)

Molnupiravir (also known as MK-4482 or EIDD-2801) is an orally administered prodrug designed to treat COVID-19. nih.govwikipedia.org A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. The primary metabolic pathway of Molnupiravir involves rapid hydrolysis by esterase enzymes in the blood to form its active metabolite, β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931. nih.govmdpi.commedrxiv.org

This active form, NHC, is then taken up by cells and undergoes phosphorylation to become the pharmacologically active ribonucleoside triphosphate (NHC-TP). drugbank.comfda.gov It is this triphosphorylated form that acts as an antiviral agent by being incorporated into the viral RNA, leading to an accumulation of mutations that inhibits replication, a process termed "viral error catastrophe". drugbank.comfda.gov The main elimination route for NHC is further metabolism into the naturally occurring pyrimidines, uridine and cytidine. nih.gov

Scientific literature does not currently describe a sulfated metabolite as being a major or pharmacologically significant component of Molnupiravir's metabolism.

Overview of Sulfated Metabolites in Drug Metabolism and Biological Activity

Sulfation is a crucial Phase II biotransformation reaction in the metabolism of a vast array of drugs, xenobiotics (foreign compounds), and endogenous molecules like hormones. jove.comhyphadiscovery.comresearchgate.net This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). hyphadiscovery.comdiva-portal.org The fundamental role of sulfation is to attach a sulfonate group (SO3-) to the target molecule, which typically increases its water solubility and facilitates its excretion from the body, primarily via urine. jove.comhyphadiscovery.com

While often a detoxification pathway, sulfation can have diverse biological consequences:

Inactivation and Detoxification: For many drugs and toxins, the addition of a highly polar sulfate group terminates the compound's biological activity and prepares it for rapid elimination. hyphadiscovery.com

Bioactivation: In some instances, sulfation can lead to the formation of highly reactive metabolites. jove.comhyphadiscovery.com These reactive electrophiles can cause tissue damage or have carcinogenic potential, making the study of sulfated metabolites critical for drug safety assessment. hyphadiscovery.com

Modulation of Activity: Sulfation plays a key role in regulating the activity of endogenous compounds. For example, it is involved in modulating the receptor activity of steroid hormones and the metabolism of neurotransmitters. researchgate.net

The balance between sulfation and other metabolic pathways, such as glucuronidation, can vary depending on the drug's dose and individual genetic differences in SULT enzyme activity. nih.gov Typically, sulfation is a high-affinity but low-capacity pathway, meaning it is very efficient at low substrate concentrations. nih.gov

| Aspect | Description | Primary Function | Enzymes | Potential Outcomes |

|---|---|---|---|---|

| Process | A Phase II conjugation reaction adding a sulfonate group to a molecule. diva-portal.org | Increase water solubility for excretion. jove.com | Sulfotransferases (SULTs). hyphadiscovery.com | Detoxification, Bioactivation, Inactivation. jove.comhyphadiscovery.com |

| Substrates | Phenols, alcohols, aromatic amines. jove.com | Detoxify xenobiotics. | SULT1, SULT2, SULT4 families in humans. hyphadiscovery.com | Formation of pharmacologically active or reactive metabolites. jove.com |

| Cofactor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the sulfonate donor. hyphadiscovery.comresearchgate.net | Regulate endogenous compounds. researchgate.net | - | Carcinogenesis, tissue damage. jove.com |

Significance of this compound's Distinct Pharmacological Profile

There is no publicly available scientific data detailing a distinct pharmacological profile for a compound named "this compound" as a metabolite of Molnupiravir. The antiviral activity of Molnupiravir is attributed entirely to its primary active metabolite, NHC, which is subsequently phosphorylated. nih.govfda.gov In vitro studies have shown that neither Molnupiravir nor NHC are significant substrates or inhibitors of major drug-metabolizing enzymes and transporters, suggesting a low potential for drug-drug interactions via these pathways. nih.govmdpi.com

Eigenschaften

CAS-Nummer |

65687-13-0 |

|---|---|

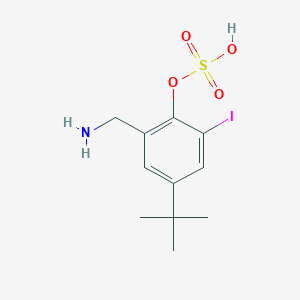

Molekularformel |

C11H16INO4S |

Molekulargewicht |

385.22 g/mol |

IUPAC-Name |

[2-(aminomethyl)-4-tert-butyl-6-iodophenyl] hydrogen sulfate |

InChI |

InChI=1S/C11H16INO4S/c1-11(2,3)8-4-7(6-13)10(9(12)5-8)17-18(14,15)16/h4-5H,6,13H2,1-3H3,(H,14,15,16) |

InChI-Schlüssel |

IRDCWFAOPAYRKP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)OS(=O)(=O)O)CN |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)OS(=O)(=O)O)CN |

Synonyme |

(O-sulfo)-MK-447 O-sulfo-MK 447 O-sulfo-MK-447 |

Herkunft des Produkts |

United States |

Structural Characterization and Synthetic Approaches to O-sulfo-mk 447

Elucidation of O-Sulfo-MK 447 as a Sulfated Phenol Derivative

This compound is structurally characterized as the O-sulfated metabolite of the parent compound, MK-447. The chemical structure of MK-447 is 2-aminomethyl-4-t-butyl-6-iodophenol, which features a phenolic hydroxyl group (-OH) that is the site of metabolic modification. ontosight.ainih.gov The process of sulfation involves the enzymatic conjugation of a sulfonate group (SO₃) to this hydroxyl group, resulting in the formation of a sulfate ester. This biotransformation converts the phenolic compound MK-447 into its sulfated derivative, this compound. researchgate.netal-edu.com

This metabolic conversion is a typical Phase II biotransformation reaction. researchgate.net Such reactions increase the water solubility of xenobiotics, facilitating their excretion from the body. researchgate.net The identity of this compound as the active metabolite of MK-447 has been established through pharmacological studies. researchgate.netal-edu.com The structural change from a phenol to a sulfate ester is key to its altered biological properties.

Below is a table comparing the chemical properties of the parent compound and its sulfated derivative.

| Property | MK-447 | This compound |

| Systematic Name | 2-(aminomethyl)-4-(tert-butyl)-6-iodophenol | [2-(aminomethyl)-4-(tert-butyl)-6-iodophenoxy] hydrogen sulfate |

| Molecular Formula | C₁₁H₁₆INO | C₁₁H₁₆INO₄S |

| Molar Mass | 305.16 g/mol | 385.22 g/mol |

| Functional Group | Phenolic Hydroxyl | Phenolic Sulfate Ester |

Data sourced from references ontosight.aichemsrc.com.

Chemical Synthesis Strategies for this compound and Analogues

While specific documentation for the laboratory synthesis of this compound is not widely available, general and well-established chemical methods for the sulfation of phenolic compounds are applicable. These strategies primarily involve the use of sulfur trioxide (SO₃) complexes or chlorosulfonic acid to introduce the sulfate moiety onto the phenolic oxygen. mdpi.comnih.gov

Common Sulfating Agents and Methods:

Sulfur Trioxide-Amine Complexes: Complexes of sulfur trioxide with amines, such as pyridine (SO₃·pyridine) or trimethylamine (SO₃·NMe₃), are widely used reagents for the sulfation of alcohols and phenols. mdpi.comportlandpress.com The reaction is typically performed in an aprotic solvent. These reagents are generally milder than free sulfur trioxide, offering better control and selectivity. The choice of the amine complex can influence the reaction's efficiency. mdpi.com

Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfating agent that can be used for the sulfation of various organic molecules, including phenols. nih.gov The reaction is often conducted in the presence of a base like triethylamine or in pyridine, which acts as both a solvent and an acid scavenger. nih.govportlandpress.com Careful control of reaction conditions, such as low temperature, is necessary due to the high reactivity of the reagent. portlandpress.com

The general scheme for these reactions involves the nucleophilic attack of the phenolic oxygen on the sulfur atom of the sulfating agent, followed by the departure of a leaving group (e.g., pyridine from the SO₃ complex or chloride from ClSO₃H). A subsequent workup, often involving an ion-exchange step, is used to isolate the final sulfated product as a stable salt (e.g., sodium, potassium, or tetrabutylammonium salt). nih.gov

The table below summarizes common chemical sulfation strategies for phenols.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| SO₃·Pyridine | Pyridine or other aprotic solvent, room temperature to moderate heat | Commercially available, relatively mild, good for sensitive substrates | Can be difficult to remove pyridine, potential for side reactions |

| SO₃·NMe₃ | Aprotic solvent (e.g., DCM, THF) | Effective, can be used in one-pot procedures | Reagent stability can be a concern |

| ClSO₃H | Aprotic solvent with a base (e.g., triethylamine), 0 °C to room temp | Highly reactive, cost-effective | Can lead to side products (e.g., aromatic sulfonation), harsh conditions |

Data sourced from references mdpi.comnih.govportlandpress.com.

Chemoenzymatic and Biosynthetic Pathways for this compound Generation

The formation of this compound can be achieved through biological processes, either within a living organism (biosynthesis) or by using isolated enzymes in a laboratory setting (chemoenzymatic synthesis).

Biosynthetic Pathway

In vivo, this compound is synthesized from its precursor MK-447 during Phase II metabolism. This transformation is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). researchgate.net SULTs mediate the transfer of a sulfuryl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of MK-447. researchgate.netcas.cz This enzymatic reaction is a crucial pathway for the detoxification and modulation of the activity of many phenolic xenobiotics and endogenous compounds. researchgate.net The resulting sulfate ester is more polar and readily excreted.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing sulfated molecules. This approach utilizes isolated enzymes to catalyze the sulfation reaction under controlled conditions.

Two main types of sulfotransferases are employed for this purpose:

PAPS-dependent Sulfotransferases: These are the same enzymes used in biological systems, such as human or rat SULTs. cas.cz While they offer high specificity, the practical application of these enzymes on a preparative scale is often limited by the high cost and instability of the PAPS co-factor. cas.cz

PAPS-independent Aryl Sulfotransferases (ASTs): A more cost-effective chemoenzymatic strategy involves the use of robust PAPS-independent aryl sulfotransferases, which are typically sourced from bacteria like Desulfitobacterium hafniense or Campylobacter fetus. nih.govacs.org These enzymes utilize simpler and more affordable sulfate donors, such as p-nitrophenyl sulfate (p-NPS). cas.cznih.gov The reaction involves the transfer of the sulfate group from p-NPS to the phenolic acceptor (MK-447), yielding this compound and releasing p-nitrophenol as a byproduct. acs.orgacs.org This method is often chemoselective and can be performed in a single step without the need for protecting groups. acs.org

The table below compares the biosynthetic and chemoenzymatic approaches.

| Synthesis Type | Key Enzyme(s) | Sulfate Donor | Key Features |

| Biosynthesis (in vivo) | Sulfotransferases (SULTs) | PAPS | Natural metabolic pathway; functions in detoxification. researchgate.net |

| Chemoenzymatic (PAPS-dependent) | Recombinant SULTs | PAPS | High specificity; limited by high cost of PAPS. cas.cz |

| Chemoenzymatic (PAPS-independent) | Bacterial Aryl Sulfotransferases (ASTs) | p-NPS | Cost-effective, robust enzymes, high selectivity, scalable. cas.cznih.govacs.org |

Biotransformation Pathways and Enzymology of O-sulfo-mk 447

Metabolic Formation of O-Sulfo-MK 447 from Parent Compounds (e.g., Molnupiravir)

The formation of this compound is a multi-step process that begins with the administration of its parent compound, Molnupiravir. Molnupiravir (also known as MK-4482 or EIDD-2801) is an isopropylester prodrug designed to improve the oral bioavailability of its active component. drugbank.com

Following oral administration, Molnupiravir undergoes rapid and extensive hydrolysis by esterases in the plasma and tissues, releasing the active nucleoside analogue, β-D-N4-hydroxycytidine (NHC), also identified as EIDD-1931. drugbank.comfrontiersin.orgnih.gov This initial conversion from the prodrug to NHC is the prerequisite step before further metabolism can occur.

NHC possesses hydroxyl groups within its structure, which are susceptible to Phase II conjugation reactions. One such reaction is sulfation, a metabolic pathway that attaches a sulfonate group to the molecule. This biotransformation converts NHC into its O-sulfated conjugate, here identified as this compound. While the primary metabolic fate of NHC involves phosphorylation to its pharmacologically active triphosphate form (NHC-TP), sulfation represents an alternative pathway. drugbank.comresearchgate.net A metabolomics study conducted in mice treated with Molnupiravir revealed disruptions in the homeostasis of several metabolic pathways and detected the presence of sulfate-containing metabolites like 4-ethylphenyl sulfate, indicating the engagement of sulfation processes during the drug's metabolism. nih.gov

Role of Sulfotransferases (SULTs) in this compound Formation

The enzymatic reaction responsible for the formation of this compound from NHC is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). tandfonline.comfrontiersin.org These enzymes are critical components of Phase II drug metabolism and are found in various tissues, with the highest concentrations typically in the liver, intestine, and kidneys. frontiersin.orgoup.com

The sulfation reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nucleophilic acceptor site on the substrate, such as a hydroxyl group on NHC. nih.gov This process results in the formation of a sulfate ester.

Human cytosolic SULTs are classified into several families, with isoforms like SULT1A1 being responsible for the sulfation of a wide array of small phenolic compounds, drugs, and other xenobiotics. nih.govarizona.edu Given the chemical structure of NHC, it is a plausible substrate for one or more of these cytosolic SULTs. The enzymatic activity of different SULT allozymes can vary, leading to interindividual differences in drug metabolism and response. nih.gov The formation of this compound is therefore dependent on the presence and activity of specific SULT isoforms and the availability of the PAPS cofactor.

Enzymatic Degradation and Desulfation Mechanisms of this compound

The metabolic pathway is often bidirectional. While SULTs catalyze the formation of this compound, a class of enzymes known as sulfatases (or sulfhydrolases) mediates its degradation through desulfation. frontiersin.orgbioscientifica.com Sulfatases catalyze the hydrolysis of sulfate ester bonds, cleaving the sulfonate group from the molecule. bioscientifica.com

This enzymatic degradation of this compound would regenerate the parent metabolite, NHC, and an inorganic sulfate ion. nih.gov This process of desulfation is not merely a degradation step but can function as a mechanism for reactivating a drug. A sulfated metabolite, which is generally inactive and intended for excretion, can be transported to a target tissue where sulfatases cleave the sulfate group, releasing the active compound locally. nih.govcore.ac.uk

Sulfatase activity is present in various human tissues, and a particularly high level of activity is found within the gut microbiota, which expresses numerous sulfatases capable of cleaving sulfate conjugates. frontiersin.org This highlights that the degradation of this compound can occur systemically in tissues like the liver or locally within the gastrointestinal tract.

Mechanistic Pharmacology and Cellular Bioactivity of O-sulfo-mk 447

Modulation of Ion Transport Systems by O-Sulfo-MK 447

This compound interacts with several ion transport systems, which are critical for maintaining cellular homeostasis and function. These transport proteins, including cotransporters and exchangers, regulate the movement of ions across the plasma membrane.

The Na-K-Cl cotransporter (NKCC) is a protein that facilitates the active transport of sodium, potassium, and chloride ions into cells. wikipedia.org There are two main isoforms, NKCC1, which is widely distributed, and NKCC2, which is found primarily in the kidneys. wikipedia.org While the parent compound, MK-447, was found to be unable to inhibit the Na+,K+,Cl- cotransport system in human red blood cells, evidence indicates that the O-sulfo derivative is the active metabolite. researchgate.net This suggests that the sulfonation of MK-447 is a critical step for its biological activity, a process that can activate a compound's therapeutic potential.

The Cl-/HCO3- exchanger is an anion exchange protein vital for regulating intracellular pH and chloride concentration. nih.govjci.org Research shows that this compound acts as a moderate inhibitor of the Cl-/HCO3- exchanger. researchgate.net Specifically, it demonstrated an IC50 (half-maximal inhibitory concentration) of 6 ± 3 x 10⁻⁵ M in one study. researchgate.net This potency was found to be intermediate between that of the diuretic xipamide and furosemide. researchgate.net

Ca2+-sensitive K+ channels are a family of potassium channels that are activated by increased intracellular calcium levels, playing a key role in regulating the cell membrane's electrical activity. nih.govsemanticscholar.org this compound has been observed to have some inhibitory effect on these channels, although this activity was only noted at high concentrations. researchgate.net The compound did not show any effect on the [K+,Cl-] cotransport system, the Ca2+ pump, or the Na+:Mg2+ exchanger. researchgate.net

Table 1: Inhibitory Profile of this compound on Various Ion Transport Systems

| Target System | Observed Effect | Potency (IC50) | Citation |

| Cl-/HCO3- Exchanger | Moderate Inhibition | 6 ± 3 x 10⁻⁵ M | researchgate.net |

| Ca2+-sensitive K+ Channels | Inhibitory Activity | Effective only at high concentrations | researchgate.net |

| [K+,Cl-] Cotransport System | No Effect | Not Applicable | researchgate.net |

| Ca2+ Pump | No Effect | Not Applicable | researchgate.net |

| Na+:Mg2+ Exchanger | No Effect | Not Applicable | researchgate.net |

Effects on Cl-/HCO3- Exchanger Activity

Exploration of Other Receptor Interactions and Enzyme Inhibition Profiles

Beyond its effects on ion transporters, the parent compound MK-447 is known to be a free radical scavenger. adooq.commedchemexpress.com It has been shown to enhance the formation of the endoperoxide PGH2 and other prostaglandins, including prostaglandin I2 (PGI2). adooq.commedchemexpress.com This suggests a mechanism of action related to the modulation of inflammatory pathways and prostaglandin synthesis. medchemexpress.com The biotransformation of xenobiotics can be catalyzed by various enzymes, and understanding these interactions is crucial for characterizing a compound's full pharmacological profile. nih.gov

In Vitro and Cellular Assays for Investigating this compound Bioactivity

A variety of in vitro and cellular assays are essential tools for characterizing the bioactivity of a compound like this compound. bioagilytix.com These experimental systems allow researchers to understand what happens at a cellular level in response to the compound, providing data on its mechanism of action and potential effects. bioagilytix.com

Commonly employed methods include:

Biochemical Assays: These assays measure the effect of a compound on a specific molecular target, such as an enzyme or receptor, in a purified, cell-free system. novalix.comscilifelab.se This can involve measuring enzyme activity or receptor-ligand binding. novalix.comoulu.fi

Cell-Based Assays: These assays use living cells to evaluate the biological effects of a compound in a more physiologically relevant context. bioagilytix.compharmaron.com Examples include:

Reporter Gene Assays: Used to measure the activation or inhibition of specific signaling pathways. novalix.com

Second Messenger Assays: Detect changes in intracellular signaling molecules like cAMP or Ca2+. novalix.com

Cell Viability and Cytotoxicity Assays (e.g., MTS assay): These are used to determine a compound's effect on cell proliferation and health. researchgate.net

High-Content Imaging and Screening (HCS/HCA): These platforms combine automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed profile of a compound's effects. evotec.com

Ion Flux Assays: These directly measure the movement of ions across the cell membrane, which is particularly relevant for studying compounds that target ion channels and transporters.

These assays are typically performed in a high-throughput manner to screen compound libraries and support lead optimization in drug discovery projects. scilifelab.se

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.netresearchgate.net For a compound like this compound, SAR studies would involve the synthesis of a series of related molecules, or derivatives, where specific parts of the structure are systematically modified. researchgate.net

The goals of these studies are to:

Identify the key chemical features (pharmacophore) responsible for the desired biological activity.

Optimize the lead compound to enhance potency and selectivity for its target. researchgate.net

Improve pharmacokinetic properties.

These synthesized derivatives would be evaluated in the in vitro and cellular assays described previously. researchgate.net The resulting data, which correlates structural changes with changes in activity, allows researchers to build a comprehensive SAR model. researchgate.net Computational tools, such as molecular docking, can also be used to predict how different derivatives might bind to a protein target, helping to guide the design of new compounds. chemmethod.com This iterative process of design, synthesis, and testing is fundamental to the development of novel therapeutic agents. researchgate.net

Analytical Methodologies for Detection and Quantification of O-sulfo-mk 447

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for O-Sulfo-MK 447 Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the analysis of this compound. This method offers high sensitivity and selectivity, which are crucial for identifying and quantifying the compound, especially in complex biological samples.

The process typically involves the separation of this compound from other components in a sample using liquid chromatography, followed by its detection and quantification by mass spectrometry. In the mass spectrometer, the molecule is ionized, and then fragmented. The specific masses of the parent ion and its fragments provide a unique "fingerprint" for the compound, ensuring accurate identification. Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS to enable the accurate identification of compounds in complex mixtures. nih.gov

For sulfated compounds like this compound, the analysis is often performed in negative ion mode. A characteristic neutral loss of 80 Da, corresponding to the sulfo group (SO3), is a key indicator of the presence of a sulfated metabolite. researchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been successfully used for monitoring sulfated metabolites in various experiments. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detection for Sulfated Compounds

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and analysis of various compounds, including sulfated molecules like this compound. However, the analysis of sulfated compounds by HPLC presents unique challenges due to their high polarity and ionic nature.

Conventional reversed-phase columns, such as C18, often provide poor retention for highly polar sulfated compounds. nih.gov To overcome this, several specialized HPLC approaches have been developed:

Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique involves adding an ion-pairing agent to the mobile phase, which interacts with the charged sulfate group of the analyte. This interaction increases the hydrophobicity of the analyte, leading to better retention on a reversed-phase column. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This technique has been shown to be more suitable and sensitive for the separation of sulfated compounds compared to traditional reversed-phase chromatography. nih.gov

Specialized Stationary Phases: The development of novel stationary phases has also contributed to improved HPLC analysis of sulfated compounds. For instance, pentafluorophenyl stationary phases have demonstrated robust performance in separating various sulfated phenolics when used with an appropriate buffered mobile phase. mdpi.com

The choice of detector is also critical. While UV detectors can be used, their sensitivity may be limited. More specialized detectors, such as charged aerosol detectors (CAD), can provide more universal and sensitive detection for a wide range of compounds, including those without a UV chromophore. thermofisher.com Evaporative Light-Scattering Detectors (ELSD) are another option for detecting non-volatile analytes like sulfated compounds. sielc.com

Sample Preparation and Derivatization Techniques for this compound

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The primary goals of sample preparation are to remove interfering substances from the matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. organomation.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases. phenomenex.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that employs a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a suitable solvent. phenomenex.com Different types of sorbents, such as reversed-phase (e.g., C18) or ion-exchange, can be used depending on the properties of the analyte and the matrix. phenomenex.com

Filtration: This simple method is used to remove particulate matter from a liquid sample before analysis. organomation.com

Derivatization is a chemical modification process that can be employed to improve the analytical properties of a compound. researchgate.net For sulfated compounds, derivatization might be used to:

Enhance detectability by introducing a chromophore or fluorophore.

Improve chromatographic behavior by altering the polarity or volatility of the analyte.

Increase ionization efficiency in mass spectrometry.

For instance, in the analysis of sulfites (related to sulfated compounds), derivatization with formaldehyde to form hydroxymethylsulfonate (HMS) has been used to stabilize the analyte for LC-MS/MS analysis. lcms.cz

Development of High-Throughput Screening Assays for this compound and Analogues

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. labkey.com The development of HTS assays for this compound and its analogues is crucial for efficiently exploring their therapeutic potential.

Key aspects of developing HTS assays include:

Assay Miniaturization: Assays are typically performed in microplates with a high number of wells to increase throughput and reduce the consumption of reagents and test compounds. labkey.com

Automation: Robotics and automated liquid handling systems are employed to perform the repetitive tasks of dispensing reagents and compounds, ensuring precision and high throughput. labkey.com

Detection Technologies: A variety of detection methods can be used in HTS, including fluorescence, luminescence, and absorbance. oregonstate.edu The choice of detection method depends on the nature of the biological target and the assay format.

Data Analysis: Specialized software is used to analyze the large datasets generated from HTS campaigns to identify "hits" – compounds that show significant activity. labkey.com

Reporter-based assays are commonly used in HTS. plos.org These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is linked to the activity of a specific biological pathway. A change in the reporter signal indicates that a test compound has modulated the pathway of interest.

Research Applications and Future Directions for O-sulfo-mk 447 Studies

O-Sulfo-MK 447 as a Chemical Probe for Ion Transporter Research

This compound has emerged as a valuable chemical probe for investigating the function and structure of various ion transporters, particularly the Na+,K+,Cl- cotransport system. researchgate.net Unlike its prodrug, MK-447, which is inactive, the O-sulfo derivative demonstrates potent inhibitory effects on this cotransporter. researchgate.net This specificity allows researchers to dissect the roles of this transport system in different physiological and pathological contexts.

The use of this compound, in conjunction with other loop diuretics like furosemide and bumetanide, helps in characterizing the distinct properties and binding sites of these transporters. researchgate.netphysiology.org For instance, studies have shown that while these agents inhibit the Na+, K+, 2Cl- cotransporter, some also affect other channels like the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel, albeit through different mechanisms. researchgate.net By comparing the effects of these different chemical structures, scientists can gain a more nuanced understanding of ion channel and transporter function. The application of such probes is crucial in elucidating the complex mechanisms of ion and molecule transport across biological membranes. researchgate.net

Implications for Designing Novel Natriuretic and Diuretic Agents

The pharmacological profile of this compound holds significant implications for the design of new natriuretic and diuretic agents. Its potent and specific action on the Na+,K+,Cl- cotransporter makes it a model compound for developing drugs with improved efficacy and potentially fewer off-target effects. researchgate.netphysiology.org The development of new diuretic agents often targets this specific cotransport system. physiology.org

Future drug design could focus on creating compounds that mimic the active sulfated form, thereby bypassing the need for metabolic activation and potentially leading to a more predictable therapeutic response. Understanding the structure-activity relationship of this compound and its binding site on the cotransporter can guide the synthesis of a new generation of diuretics with optimized properties.

Role of Sulfation in Prodrug Metabolism and Metabolite-Mediated Pharmacology

The conversion of MK-447 to this compound is a clear example of metabolite-mediated pharmacology, where the biological activity of a drug is dependent on its metabolic transformation. researchgate.netcapes.gov.br This process is governed by sulfotransferase enzymes, which play a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds. researchgate.net

Sulfation is a key Phase II metabolic reaction that can lead to either the activation or inactivation of compounds. researchgate.netnih.gov In the case of MK-447, sulfation is an activation step, transforming an inactive prodrug into a potent inhibitor of ion transport. researchgate.net This highlights the importance of considering metabolic pathways in drug development. Future research in this area could explore the specific sulfotransferase isozymes responsible for the bioactivation of MK-447 and how genetic variations in these enzymes might affect individual responses to the drug. researchgate.net The study of sulfation is also crucial for understanding the metabolism of other compounds, as it can influence their therapeutic effects and potential toxicity. nih.govd-nb.info

Advanced Computational and Structural Biology Investigations of this compound's Interactions

Advanced computational and structural biology techniques offer powerful tools to investigate the molecular interactions between this compound and its target ion transporters at an atomic level. purdue.eduscripps.eduunivie.ac.atnih.gov These methods can be used to build detailed models of the binding pocket and to simulate the dynamic process of inhibitor binding. elifesciences.org

By employing techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound or newly designed analogs will interact with the transporter. ucl.ac.ukuol.de This computational approach can help to rationalize the observed structure-activity relationships and guide the design of new molecules with enhanced affinity and selectivity. Furthermore, structural biology methods like X-ray crystallography or cryo-electron microscopy could potentially be used to determine the high-resolution structure of the cotransporter in complex with this compound, providing a definitive blueprint for future drug design efforts. purdue.eduunivie.ac.at

Potential for Diagnostic Imaging Applications of Iodo-Sulfated Derivatives

The development of iodo-sulfated derivatives of this compound could open up possibilities for its use in diagnostic imaging. By incorporating a radioactive iodine isotope into the molecule, it could be transformed into a radiotracer for techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Such a radiotracer could be used to visualize and quantify the distribution and density of Na+,K+,Cl- cotransporters in various tissues and organs in vivo. This could have significant applications in both research and clinical settings, for example, in studying the role of this transporter in diseases such as hypertension, heart failure, or cystic fibrosis. The development of such imaging agents would require careful chemical synthesis to incorporate the iodine atom without disrupting the molecule's binding affinity for the transporter.

Q & A

Q. How can researchers address challenges in replicating this compound synthesis protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.